

pharmacokinetic and pharmacodynamic properties of durlobactam

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An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of **Durlobactam**

Introduction

Durlobactam (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor. It is co-administered with sulbactam, a β-lactam antibiotic, to combat serious infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex. The combination, sulbactam-**durlobactam**, was specifically developed to address the urgent threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen for which therapeutic options are severely limited.[1][2] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **durlobactam**, summarizing key data, experimental methodologies, and the synergistic relationship with sulbactam that underpins its clinical utility.

Pharmacodynamics Mechanism of Action

The efficacy of sulbactam-**durlobactam** relies on a synergistic interaction between its two components.

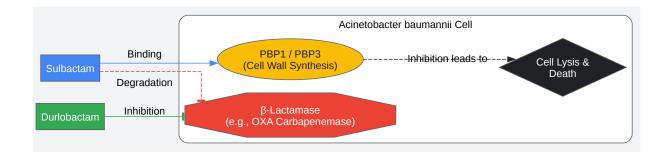
• Sulbactam: While classically known as a β-lactamase inhibitor, sulbactam also possesses intrinsic bactericidal activity against Acinetobacter spp.[3] This is due to its ability to bind to essential penicillin-binding proteins (PBPs), primarily PBP1 and PBP3, which are critical



enzymes in bacterial cell wall synthesis.[4][5] However, the clinical utility of sulbactam alone has been compromised by the widespread production of β-lactamase enzymes by contemporary A. baumannii isolates, which rapidly degrade the drug.[1][6]

• **Durlobactam**: **Durlobactam**'s primary function is to restore sulbactam's antibacterial activity. It has minimal intrinsic activity against A. baumannii on its own.[4][7] Its power lies in its potent, broad-spectrum inhibition of Ambler class A, C, and D serine β-lactamases.[6][8] A key feature that distinguishes **durlobactam** from other DBO inhibitors is its robust activity against the class D OXA carbapenemases that are the predominant mechanism of carbapenem resistance in A. baumannii.[1][6][9]

By binding to and inhibiting these β-lactamases, **durlobactam** protects sulbactam from enzymatic degradation. This allows sulbactam to reach its PBP targets, disrupt peptidoglycan synthesis, and cause bacterial cell death.[2] The mechanism of inhibition is reversible; **durlobactam** carbamoylates the active site serine of the enzyme, and the intact inhibitor can later dissociate, allowing it to move between enzyme molecules.[1][6] It is important to note that **durlobactam** does not inhibit Ambler class B metallo-β-lactamases (MBLs).[4][6]



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Caption: Synergistic mechanism of sulbactam-durlobactam.

In Vitro Activity

The combination of sulbactam with **durlobactam** potently restores activity against a vast collection of global ABC isolates, including highly resistant phenotypes. The addition of



durlobactam at a fixed concentration of 4 mg/L results in a significant reduction in sulbactam Minimum Inhibitory Concentrations (MICs).

Organism / Resistance Profile	Agent	MIC50 (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
All ABC Isolates	Sulbactam Alone	8	64	[10][11]
(Global, 2016- 2021, n=5,032)	Sulbactam- Durlobactam	1	2	[11]
All A. baumannii Isolates	Sulbactam Alone	8	64	[10]
(Global, 2016- 2017, n=1,722)	Sulbactam- Durlobactam	1	2	[10]
Carbapenem- Resistant A. baumannii	Sulbactam- Durlobactam	-	2	[7]
(China, n=831)				
MDR/XDR A. baumannii	Sulbactam- Durlobactam	1	2	[11]
(Global, 2016- 2021)				

Data presented for sulbactam-durlobactam is with durlobactam at a fixed concentration of 4 mg/L.

Pharmacokinetics

Durlobactam exhibits linear pharmacokinetics and is primarily eliminated by the kidneys. Its pharmacokinetic profile is similar to that of sulbactam, allowing for a fixed-dose combination. [10][12]

Pharmacokinetic Parameters in Adults



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The following table summarizes the key steady-state pharmacokinetic parameters for **durlobactam** and sulbactam following intravenous administration.



Parameter	Durlobactam	Sulbactam	Population / Condition	Reference(s)
Dose	1g q6h (3h infusion)	1g q6h (3h infusion)	Hospitalized Patients (cUTI)	[12]
T½ (h)	2.2	1.6	Hospitalized Patients (cUTI)	[12]
CLss (L/h)	10.3	13.4	Hospitalized Patients (cUTI)	[12]
Vss (L)	31.6	36.0	Hospitalized Patients (cUTI)	[12]
T½ (h)	2.3	2.1	Healthy Subjects (CrCl ≥90)	[13]
Cmax (μg/mL)	38.7	45.4	Healthy Subjects (CrCl ≥90)	[13]
AUC _{0-in} / (μg·h/mL)	135	114	Healthy Subjects (CrCl ≥90)	[13]
CL (L/h)	7.4	8.8	Healthy Subjects (CrCl ≥90)	[13]
T½ (h)	7.1	7.9	Severe Renal Impairment (CrCl <30)	[13]
Cmax (μg/mL)	28.6	37.6	Severe Renal Impairment (CrCl <30)	[13]
AUC _{0-in} / (μg·h/mL)	312	349	Severe Renal Impairment (CrCl <30)	[13]
Protein Binding (%)	~10	~38	-	[14]



ELF Penetration (%)	~41	~86	-	[14]
CSF/Serum AUC Ratio	0.27 - 0.30	0.47 - 0.64	Patients with Ventriculitis	[15]

Abbreviations: T½, half-life; CLss, steady-state clearance; Vss, steady-state volume of distribution; Cmax, maximum concentration; AUC, area under the curve; CrCl, creatinine clearance (mL/min); ELF, epithelial lining fluid; CSF, cerebrospinal fluid.

Metabolism and Excretion

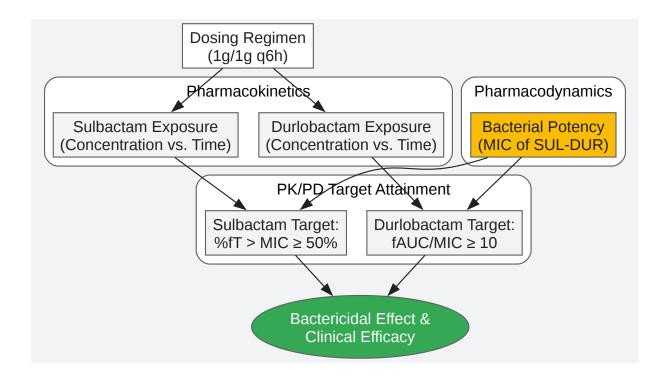
The predominant clearance mechanism for **durlobactam** is renal excretion.[10][16] In individuals with normal to moderately impaired renal function, approximately 70% of the administered dose is recovered unchanged in the urine.[13][16] As renal function declines, systemic exposure (Cmax and AUC) to both **durlobactam** and sulbactam increases in a linear fashion, necessitating dose adjustments for patients with severe renal impairment.[13][17][18] Both compounds are effectively removed from plasma by hemodialysis.[17][19]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of sulbactam-**durlobactam** is dependent on achieving specific exposure targets for each component, which have been defined through extensive non-clinical modeling.

- PK/PD Index: The primary PK/PD driver of efficacy for sulbactam is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[20][21] For durlobactam, the key index is the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[20][21]
- PK/PD Targets: In neutropenic murine infection models, bactericidal activity (≥1-log₁₀ CFU reduction) was achieved when sulbactam exposures reached a target of approximately 50% fT > MIC and durlobactam exposures reached a target f*AUC/MIC ratio of ~10.[1][22] These targets were used to support dose selection for the pivotal Phase 3 clinical trial.[22]





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Caption: Logical relationship of PK/PD parameters to clinical efficacy.

Key Experimental Protocols In Vitro Susceptibility Testing

The in vitro activity of sulbactam-**durlobactam** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.
- Dilution: Serial two-fold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
- Fixed Concentration: Durlobactam is added to each well at a fixed concentration, typically 4 mg/L.[10][11]
- Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.

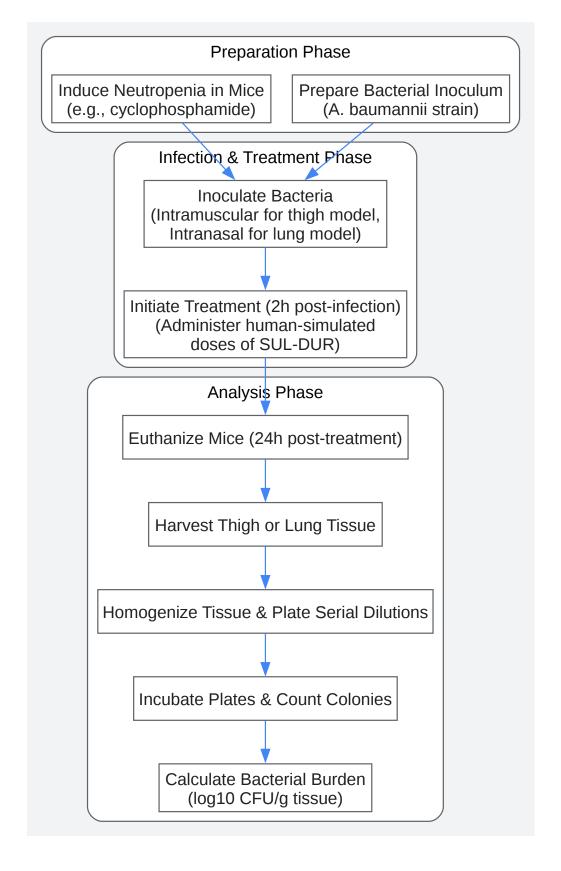


- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Reading: The MIC is determined as the lowest concentration of sulbactam (in the presence
 of fixed durlobactam) that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

The neutropenic murine thigh and lung infection models are standard preclinical assays used to establish PK/PD targets and predict clinical efficacy.[3][10]





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Caption: Workflow for a typical neutropenic murine infection model.



Clinical Efficacy and Safety Summary

The pivotal Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-**durlobactam** versus colistin (both in combination with imipenem/cilastatin) for the treatment of serious infections caused by ABC, including hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia.[23][24]

- Efficacy: Sulbactam-durlobactam demonstrated non-inferiority to colistin for the primary endpoint of 28-day all-cause mortality in patients with carbapenem-resistant ABC infections (19.0% vs. 32.3%).[24][25] Furthermore, clinical cure rates significantly favored the sulbactam-durlobactam arm.[25]
- Safety: The combination was well-tolerated and exhibited a favorable safety profile. Notably, there was a statistically significant lower incidence of nephrotoxicity with sulbactam-durlobactam compared to colistin (13% vs. 38%).[24][26]

Conclusion

Durlobactam is a potent β-lactamase inhibitor with a pharmacokinetic profile that is well-matched to its partner antibiotic, sulbactam. Its pharmacodynamic excellence lies in its ability to neutralize the key resistance mechanisms (Class A, C, and D β-lactamases) in Acinetobacter baumannii, thereby restoring the intrinsic bactericidal activity of sulbactam. The well-defined PK/PD targets, established through robust preclinical models and validated in a successful Phase 3 clinical trial, provide a strong foundation for its use. The sulbactam-**durlobactam** combination represents a critical advancement and a much-needed therapeutic option for patients with serious infections caused by multidrug-resistant Acinetobacter baumannii.

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